GZD824 is a novel compound that functions primarily as a multikinase inhibitor, showing significant activity against various kinases, including the breakpoint cluster region-Abelson (BCR-ABL) kinase, fibroblast growth factor receptor 1 (FGFR1), and platelet-derived growth factor receptor alpha (PDGFRα). It has been particularly noted for its efficacy in treating resistant forms of chronic myeloid leukemia and acute myeloid leukemia driven by FLT3 mutations. GZD824 is currently undergoing clinical trials, demonstrating potential as a therapeutic agent against hematological malignancies.
GZD824 was synthesized in a laboratory setting, specifically in the research group led by Ke Ding. It is classified as a third-generation BCR-ABL inhibitor and is recognized for its ability to inhibit multiple kinases, making it a promising candidate for treating various types of cancer, particularly those associated with resistance to existing therapies. The compound has shown high potency with IC50 values in the nanomolar range against its target kinases, indicating its potential effectiveness in clinical applications .
The synthesis of GZD824 involves several key steps that utilize specific chemical reactions to build its complex structure. The compound was derived from modifications of previously known inhibitors like AP24534. The synthetic pathway typically includes:
The synthesis process is critical for ensuring that GZD824 maintains its desired pharmacological properties while minimizing off-target effects .
GZD824 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity as a kinase inhibitor. The chemical structure can be represented as follows:
The structure features a central imidazo[1,2-b]pyridazin moiety linked to various substituents that enhance its binding affinity to target kinases. The precise arrangement of atoms allows for effective interaction with ATP-binding sites on kinases, which is crucial for its inhibitory action .
GZD824 undergoes several critical chemical reactions during its interaction with target kinases:
These reactions are vital for understanding how GZD824 exerts its therapeutic effects in cancer treatment .
The mechanism of action of GZD824 involves several key processes:
These mechanisms illustrate GZD824's multifaceted approach to combating cancer cells.
GZD824 has several promising applications in scientific research and clinical settings:
GZD824 (olverembatinib, HQP1351) was rationally designed as a third-generation BCR-ABL tyrosine kinase inhibitor (TKI) through structural hybridization of pharmacophores from imatinib, nilotinib, and dasatinib [1] [9]. This strategic synthesis aimed to overcome limitations of earlier TKIs, particularly their susceptibility to kinase domain mutations. Preclinical characterization revealed GZD824’s unexpected polypharmacology, demonstrating potent inhibition beyond BCR-ABL, including targeting of SRC kinase, FLT3, FGFR1, and PDGFRα kinases [3] [9]. Kinome-wide profiling confirmed its multi-kinase inhibitory activity, with significant binding affinity (<10 nM IC₅₀) against several oncogenic kinases implicated in diverse hematologic and solid malignancies [3] [9]. This broad kinase inhibition profile suggested therapeutic potential extending beyond its initial design purpose, positioning GZD824 as a versatile therapeutic agent.
Table 1: Key Kinase Targets and Inhibitory Activity of GZD824
Kinase Target | IC₅₀ (nM) | Biological Significance |
---|---|---|
BCR-ABL(WT) | 0.34 | Primary driver in CML and Ph+ ALL |
BCR-ABL(T315I) | 0.68 | "Gatekeeper" mutation resistant to 1st/2nd gen TKIs |
FLT3-ITD | <10.0 | Common mutation in AML pathogenesis |
FGFR1 | <10.0 | Fusion driver in MPN subtypes |
PDGFRα | <10.0 | Fusion driver in CEL and GIST |
SRC | <10.0 | Regulates survival pathways in pre-B ALL |
Biophysically, GZD824 features a methylpiperazine moiety enhancing solubility and an alkyne group enabling copper-catalyzed click chemistry applications [9]. Its core structure facilitates extensive hydrogen-bonding networks within the ATP-binding cleft of BCR-ABL, particularly through interactions with the hinge region residue Glu286 and the gatekeeper residue Thr315 [9] [10]. This binding mode confers sub-nanomolar potency against both native BCR-ABL (IC₅₀ = 0.34 nM) and the recalcitrant T315I mutant (IC₅₀ = 0.68 nM), outperforming earlier generation TKIs [4] [9]. The compound maintains efficacy against a broad spectrum of resistance-conferring mutations, including E255K, G250E, and F317L, with IC₅₀ values consistently below 10 nM in cellular assays using Ba/F3 engineered lines [3] [9]. Biochemical kinase assays further confirmed its inhibition profile extends to class III/V receptor tyrosine kinases critical in solid tumors [2] [3].
Table 2: Cellular Activity of GZD824 Against BCR-ABL Mutants
BCR-ABL Mutation | IC₅₀ in Ba/F3 Cells (μM) | Resistance Profile |
---|---|---|
Wild Type | 0.001 | Sensitive to all TKIs |
T315I | 0.002 | Resistant to 1st/2nd gen TKIs |
E255K | 0.0035 | Intermediate resistance to imatinib/nilotinib |
F317L | 0.0027 | Dasatinib resistance |
Y253F | 0.35 | Intermediate resistance |
M351T | 0.0002 | Sensitive to most TKIs |
GZD824’s primary clinical validation emerged in T315I-mutated chronic myeloid leukemia (CML), where it demonstrated significant efficacy in phase 1/2 trials. In a pivotal open-label multicenter study (NCT03883087/NCT03883100), heavily pretreated CML chronic-phase (CP) patients harboring T315I mutation achieved cumulative 3-year major cytogenetic response (MCyR) and major molecular response (MMR) rates of 79.0% and 56.0%, respectively [10]. Response rates were highest (89.7% MCyR) in patients with isolated T315I mutations compared to those with compound mutations [10]. The compound also exhibited activity in Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). While GZD824 reduced peripheral blast counts in Ph+ ALL xenograft models, it demonstrated superior suppression of Ph- ALL cells in bone marrow and spleen, indicating differential sensitivity potentially mediated via SRC kinase inhibition [1] [7]. Mechanistically, GZD824 disrupted BCR-ABL signaling cascades, evidenced by dose-dependent dephosphorylation of CrkL and STAT5 in K562 CML cells [9].
Table 3: Clinical Efficacy of GZD824 in T315I-Mutated CML (Phase 2 Trials)
Response Parameter | CML-CP (n=127) | CML-AP (n=38) |
---|---|---|
Major Cytogenetic Response (MCyR) | 79.0% (3-yr cumulative) | 47.4% (3-yr cumulative) |
Complete Cytogenetic Response (CCyR) | 69.0% | 47.4% |
Major Molecular Response (MMR) | 56.0% | 44.7% |
MR4.5 (Deep Molecular Response) | 39.0% | 32.1% |
Higher Response in Isolated T315I | 89.7% (MCyR) | Not reported |
Preclinical studies revealed GZD824’s therapeutic applicability extends to solid tumors via multi-kinase targeting. In endometrial cancer (EC) models, GZD824 inhibited proliferation across seven cell lines (HEC-1-A, Ishikawa, ARK-1, etc.), with significantly greater sensitivity in malignant versus normal endometrial cells (p=0.030) [2]. RNA-seq analyses identified key modulated pathways including:
Table 4: Novel Therapeutic Pathways Targeted by GZD824 in Solid Tumors
Pathway | Mechanism of Inhibition | Therapeutic Context |
---|---|---|
ROR1/Wnt | Disrupts kinase domain scaffolding | Endometrial cancer [2] |
GCN2-ATF4 | Blocks amino acid starvation response | EC (via EIF2AK4 targeting) [2] |
PI3K-AKT-mTOR | Downregulates IRS1; blocks PI3K/AKT | Pre-B ALL, endometrial cancer [1] [2] |
SRC-STAT3 | Suppresses phosphorylation of SRC/STAT3 | Pre-B ALL tumor microenvironment [1] |
FLT3-ITD signaling | Direct kinase inhibition at <10 nM | AML with F691I/D835 resistance mutations [3] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7